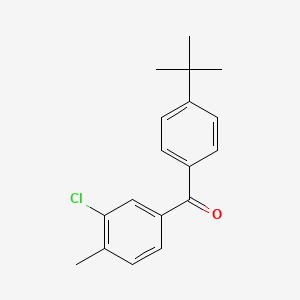

4-Tert-butyl-3'-chloro-4'-methylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

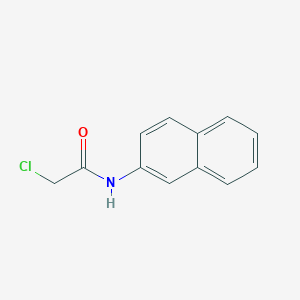

4-Tert-butyl-3’-chloro-4’-methylbenzophenone is a chemical compound with the molecular formula C18H19ClO. Its molecular weight is 286.8 . The compound is also known by its IUPAC name, (4-tert-butylphenyl) (3-chloro-4-methylphenyl)methanone .

Molecular Structure Analysis

The InChI code for 4-Tert-butyl-3’-chloro-4’-methylbenzophenone is 1S/C18H19ClO/c1-12-5-6-14(11-16(12)19)17(20)13-7-9-15(10-8-13)18(2,3)4/h5-11H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Applications De Recherche Scientifique

Tetranuclear and Pentanuclear Compounds

- Research by Yadav et al. (2015) explored the synthesis and magnetism of tetranuclear and pentanuclear compounds of rare-earth metals using a Schiff-base proligand related to 4-Tert-butyl-3'-chloro-4'-methylbenzophenone. These compounds exhibited weak ferromagnetic and antiferromagnetic interactions and showed single-molecule magnet behavior under an applied dc field (Yadav et al., 2015).

Polymer Stabilization

- Yachigo et al. (1988) demonstrated that 2-Tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate, a compound structurally similar to 4-Tert-butyl-3'-chloro-4'-methylbenzophenone, is an effective thermal stabilizer for butadiene type polymers. This compound has a bifunctional stabilizing mechanism, crucial for enhancing polymer stability (Yachigo et al., 1988).

Novel Polyimides with High Thermal Stability

- Chern et al. (2009) synthesized a series of new polyimides containing di-tert-butyl side groups. These polymers, derived from compounds related to 4-Tert-butyl-3'-chloro-4'-methylbenzophenone, showed low dielectric constants, excellent solubility, and high glass transition temperatures, suggesting their potential use in high-performance materials (Chern et al., 2009).

Antioxidant Activity in Polymer Systems

- A study by Rodil et al. (2012) investigated the degradation of phenolic antioxidants, such as 4-Tert-butyl-3'-chloro-4'-methylbenzophenone, during water chlorination. This research is relevant to understanding the stability and breakdown of antioxidants in environmental and industrial contexts (Rodil et al., 2012).

Synthesis and Characterization of Organic Compounds

- Various studies have focused on the synthesis and characterization of compounds structurally similar to 4-Tert-butyl-3'-chloro-4'-methylbenzophenone. For instance, Gupta et al. (2012) examined the crystal structure and DFT study of related compounds, providing insights into their molecular properties (Gupta et al., 2012).

Environmental and Analytical Applications

- Mol et al. (2000) discussed the determination of endocrine disruptors in water using derivatization techniques involving compounds similar to 4-Tert-butyl-3'-chloro-4'-methylbenzophenone. This research is significant for environmental monitoring and analysis (Mol et al., 2000).

Mécanisme D'action

Mode of Action

It’s known that the compound can undergo reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It’s known that reactions at the benzylic position can lead to various downstream effects, including the formation of resonance-stabilized radicals .

Propriétés

IUPAC Name |

(4-tert-butylphenyl)-(3-chloro-4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClO/c1-12-5-6-14(11-16(12)19)17(20)13-7-9-15(10-8-13)18(2,3)4/h5-11H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPLUNMUCJTHDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid](/img/structure/B1346241.png)